Welcome to the BenchChem Online Store!
molecular formula C13H10ClNO B8355637 2-(4-Chlorophenyl)-3-(2-furyl)propionitrile

2-(4-Chlorophenyl)-3-(2-furyl)propionitrile

Cat. No. B8355637
M. Wt: 231.68 g/mol
InChI Key: LPZLZIHSVNGYME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05240925

Procedure details

To a flask under a nitrogen atmosphere was added 9.24 g. (0.04 mole) of 2-(4-chlorophenyl)-3-(2-furyl)acrylonitrile in 55 ml. of a 10 to 1 mixture of THF and DMF. While stirring at room temperature, 1.44 g. (0.04 mole) of sodium borohydride in 25 ml. of ethanol was added and the resulting mixture stirred for an additional 18 hours. A mixture of 175 ml. of 6 to 1 methylene chloride and water was added to the reaction while stirring at room temperature. The methylene chloride solution was washed with 10% aqueous hydrochloric acid, dried, and concentrated to give 8.24 g. (90.4% yield) of 2-(4-chlorophenyl)-3-(2-furyl)propionitrile as a thick oil.
Quantity
0.04 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[CH:11][C:12]2[O:13][CH:14]=[CH:15][CH:16]=2)[C:9]#[N:10])=[CH:4][CH:3]=1.C1COCC1.CN(C=O)C.[BH4-].[Na+]>O.C(Cl)Cl.C(O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:11][C:12]2[O:13][CH:14]=[CH:15][CH:16]=2)[C:9]#[N:10])=[CH:4][CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.04 mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(C#N)=CC=1OC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0.04 mol
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
While stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a flask under a nitrogen atmosphere was added 9.24 g
STIRRING
Type
STIRRING
Details
the resulting mixture stirred for an additional 18 hours
Duration
18 h
ADDITION
Type
ADDITION
Details
A mixture of 175 ml
STIRRING
Type
STIRRING
Details
while stirring at room temperature
WASH
Type
WASH
Details
The methylene chloride solution was washed with 10% aqueous hydrochloric acid
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give 8.24 g

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C#N)CC=1OC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.